tert-Butyl5-phenylisoxazole-3-carboxylate
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Overview
Description
tert-Butyl 5-phenylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-phenylisoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are often carried out under mild conditions and can be catalyzed by various metal catalysts, although metal-free synthetic routes are also available .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including tert-Butyl 5-phenylisoxazole-3-carboxylate, often involves large-scale cycloaddition reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as Cu(I) or Ru(II) . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the isoxazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
tert-Butyl 5-phenylisoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 5-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 5-phenylisoxazole-3-carboxylate include:
Uniqueness
What sets tert-Butyl 5-phenylisoxazole-3-carboxylate apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)17-13(16)11-9-12(18-15-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
XZIINAVBUJHZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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